

computer-aided design of Esculentin-2L analogs

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Compound Focus: Esculentin-2L

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Structural Analysis and Key Domains

Primary and Secondary Structure

The peptide sequence (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) contains distinct domains critical to its function [1]. Structural analysis reveals:

- **N-terminal domain:** Hydrophobic and aromatic residues (Phe, Ile) contributing to membrane interaction
- **Central region:** Cationic residues (Lys, Arg) providing positive charge for membrane binding
- **C-terminal domain:** Cyclic structure through disulfide bridge (Cys31-Cys37) stabilizing the conformation

The **amphipathic α -helical conformation** in the central to C-terminal region (residues 17-33) is essential for biological activity, allowing the peptide to interact with cell membranes while maintaining specificity [1] [2]. This amphipathic character enables selective interaction with bacterial versus mammalian membranes, explaining its favorable toxicity profile [1].

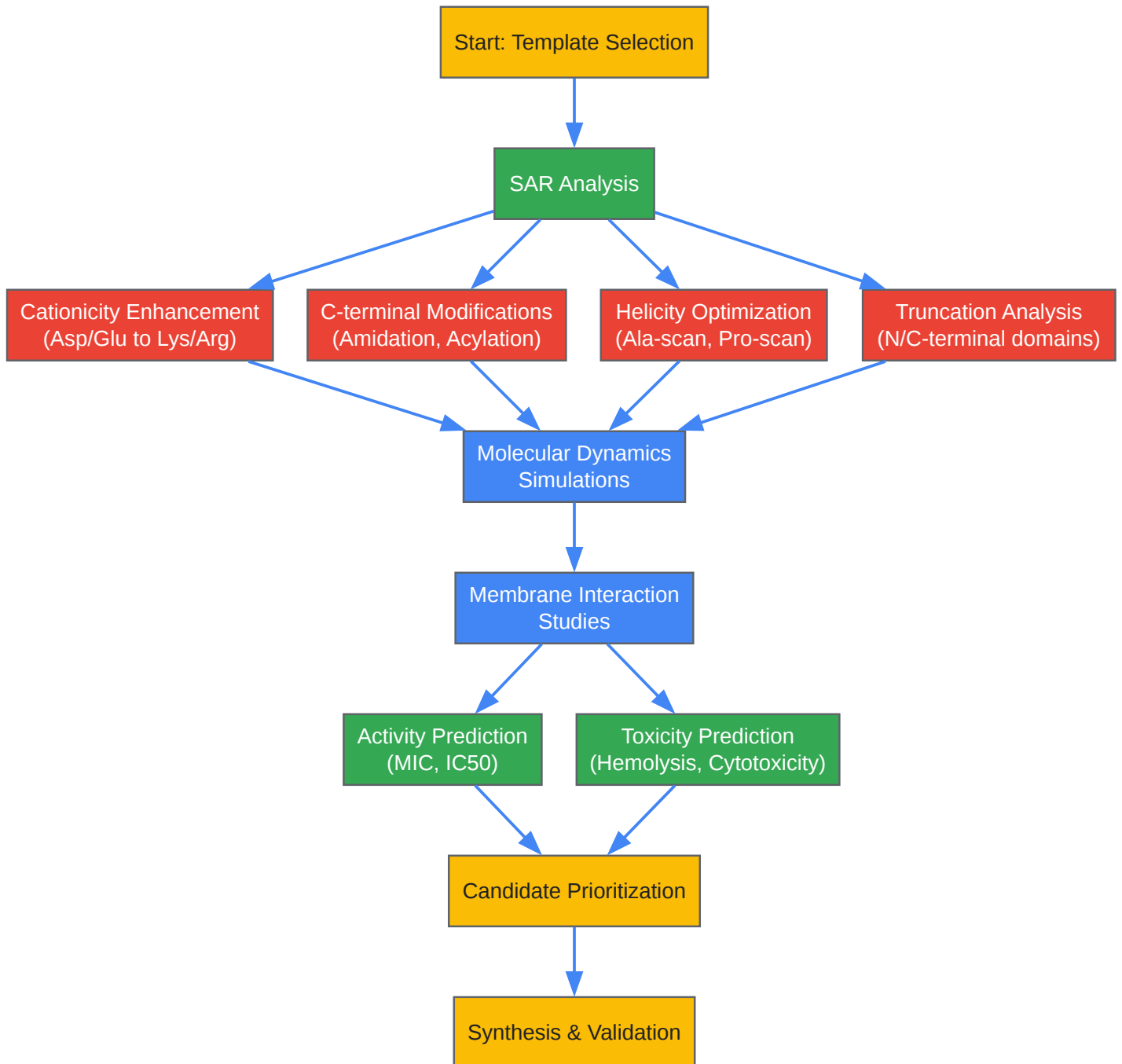
Structure-Activity Relationship Insights

Existing SAR studies reveal key insights for analog design:

- The **N-terminal hexapeptide** and **C-terminal cyclic domain** are essential for maintaining potent biological activity [3]
- **Increasing cationicity** through substitution of acidic residues enhances antimicrobial potency [3]
- The **C-terminal amidation** strategy improves activity against fish pathogens and accelerates killing kinetics [4]

Computer-Aided Design Workflow

The following diagram illustrates the comprehensive CADD workflow for designing and optimizing Esculentin-2CHa analogs:



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Template Selection and Modification Strategies

Template Selection:

- Use native Esculentin-2CHa (37-aa) or truncated Esculentin-2CHa(1-30) as starting templates [3] [5]
- Consider species variants (Esculentin-2 HYba) for additional diversity [4]

Key Modification Strategies:

- **Cationicity enhancement:** Replace Asp/Glu residues with Lys/Arg (e.g., [D20K, D27K] analogs) to increase positive charge and membrane interaction [3]
- **C-terminal modifications:** Implement amidation or acylation (e.g., [Lys15-octanoate]) to enhance stability and prolong half-life [6] [4]
- **Helicity optimization:** Utilize Ala-scan or Pro-scan to identify residues critical for maintaining α -helical structure
- **Domain truncation:** Systematically remove N-terminal (residues 1-6) or C-terminal (residues 31-37) domains to identify minimal functional motifs [3]

Computational Analysis and Prediction

Molecular Dynamics Simulations:

- Simulate peptide behavior in membrane-mimetic environments (e.g., TFE/water, phospholipid bilayers) [2]
- Analyze helix formation, stability, and membrane insertion capabilities
- Calculate hydrophobic moments and electrostatic potentials

Property Prediction:

- **Antimicrobial activity:** Use sequence-based classifiers (e.g., CAMPR3) to predict MIC values
- **Insulinotropic effects:** Correlate structural features with insulin secretion potency based on established SAR [3]
- **Toxicity:** Predict hemolytic activity and cytotoxicity using machine learning models
- **Physicochemical properties:** Calculate charge, hydrophobicity, isoelectric point, and amphipathicity [1]

Experimental Validation Protocols

Peptide Synthesis and Characterization

Solid-Phase Peptide Synthesis:

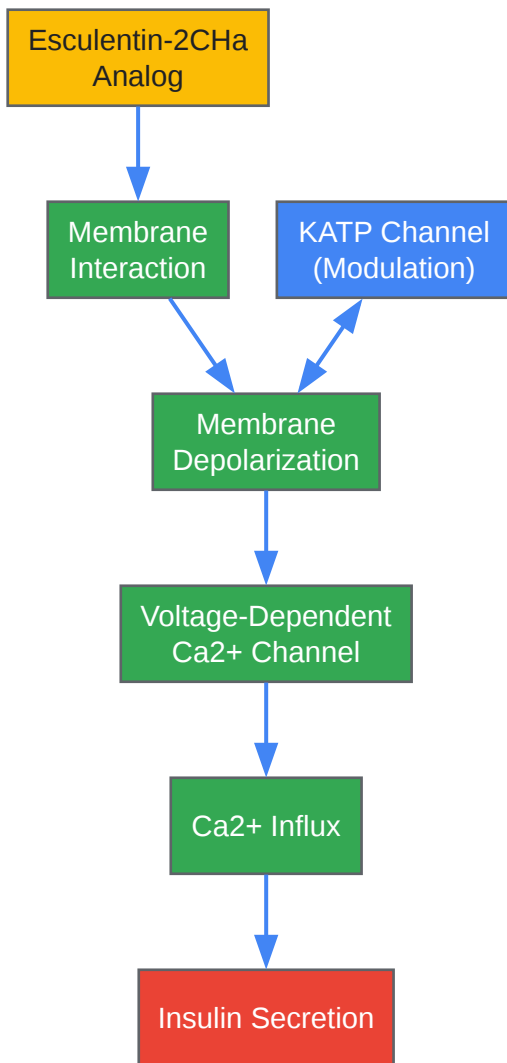
- Utilize Fmoc-chemistry on Rink amide resin for C-terminal amidated analogs [4]
- Implement orthogonal protection for specific modifications (Lys-acylation, disulfide bridge formation)
- Cleave and deprotect using standard TFA cocktails with appropriate scavengers

Purification and Quality Control:

- Purify crude peptides by reversed-phase HPLC using C18 column [3]
- Employ acetonitrile/water/TFA gradient system (21-56% acetonitrile over 60 minutes)
- Confirm molecular masses using MALDI-TOF mass spectrometry
- Verify purity (>98%) by analytical HPLC

Biological Activity Assessment

The insulin secretion pathway stimulated by Esculentin-2CHa analogs involves multiple mechanisms as shown below:



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In Vitro Insulin Secretion Assay:

- **Cell culture:** Maintain BRIN-BD11 clonal pancreatic β -cells in recommended media [3]
- **Glucose-stimulated insulin secretion:** Incubate cells (1×10^5 cells/well) with peptides (1 pM–3 μ M) in Krebs-Ringer bicarbonate buffer with varying glucose concentrations (1.4, 5.6, 16.7 mM) for 20 min at 37°C [3]
- **Mechanistic studies:** Employ channel modulators (KATP activators, VDCC inhibitors, Ca²⁺ chelators) to elucidate pathways [3]
- **Insulin measurement:** Use validated radioimmunoassay for insulin quantification [3]
- **Cytotoxicity assessment:** Measure lactate dehydrogenase (LDH) release using CytoTox 96 assay kit [3]

Antimicrobial Activity Testing:

- **Bacterial strains:** Test against reference strains and multidrug-resistant clinical isolates including S. aureus, E. coli, A. baumannii [1]
- **MIC determination:** Use broth microdilution method according to CLSI guidelines
- **Killing kinetics:** Perform time-kill assays over 0-60 minutes [4]
- **Hemolytic activity:** Assess against human erythrocytes to determine selectivity index [4] [1]

In Vivo Efficacy Studies

Animal Models:

- Use high-fat fed NIH Swiss mice as a model of obesity-diabetes [6] [3]
- Implement C57BL/6J mice for genetic models of diabetes if needed

Dosing Protocol:

- Administer peptides intraperitoneally at 75 nmol/kg body weight twice daily [6]
- Include exendin-4 (25 nmol/kg) as positive control [6]
- Continue treatment for 28 days to assess chronic effects [6]

Outcome Measures:

- **Metabolic parameters:** Monitor non-fasting blood glucose, plasma insulin, glucose tolerance, HbA1c [6]
- **Body composition:** Assess fat mass, lean mass, and bone mineral density using appropriate imaging [6]
- **Islet function:** Evaluate glucose-stimulated insulin secretion in isolated islets [6] [3]
- **Toxicity markers:** Measure circulating amylase, liver enzymes, and lipid profiles [6]

Quantitative Data Summary

The biological activities of Esculentin-2CHa and its analogs demonstrate their therapeutic potential:

Table 1: Anti-Diabetic Efficacy of Esculentin-2CHa Analogs in High-Fat Fed Mice [6]

Parameter	Native Peptide	[D-Arg7, D-Lys15, D-Lys23] Analog	[Lys15-octanoate] Analog	Exendin-4 (Control)
Blood Glucose Reduction	6-12 mmol/L	6-12 mmol/L	6-12 mmol/L	Similar extent
HbA1c Improvement	Significant	Significant	Significant	Similar extent
Body Weight Change	Reduced	Reduced	Reduced	Reduced
Insulin Sensitivity	Improved	Improved	Improved	Improved
Fat Mass	Decreased	Decreased	Decreased	Decreased

Table 2: Antimicrobial Activity and Selectivity of Esculentin-2CHa Analogs [4] [1]

Parameter	Native Peptide	C-terminal Amidation	Increased Cationicity	Truncated Variants
Gram-positive MIC	Potent	10-fold decrease	Up to 4-fold increase	Variable
Gram-negative MIC	Potent	10-fold decrease	Up to 4-fold increase	Variable
Killing Time	10-15 minutes	10-15 minutes	Similar or reduced	Variable
Hemolytic Activity	Low	Unchanged	Moderate increase	Variable
Selectivity Index	High	Improved	Moderate	Variable

Table 3: Key Structural Modifications and Functional Outcomes [3]

Modification	Structural Impact	Functional Outcome
[L28K]	Increased cationicity, enhanced helicity	Greater insulin secretion potency and efficacy
[D20K, D27K]	Increased net positive charge	Enhanced antimicrobial potency (4-fold)
C-terminal amidation	Improved metabolic stability	Prolonged half-life, enhanced activity
[C31S,C37S]	Disrupted disulfide bridge, reduced helicity	Decreased cytotoxicity but reduced potency
N-terminal truncation	Reduced hydrophobic moment	Decreased antimicrobial and antitumor activity

Conclusion and Future Directions

The computer-aided design of Esculentin-2CHa analogs represents a promising approach to developing novel therapeutic agents for diabetes, infectious diseases, and potentially neurodegenerative conditions [5]. The integration of computational prediction with experimental validation enables rational optimization of this naturally occurring peptide template.

Future directions should include:

- Development of **tissue-specific targeted analogs** to enhance therapeutic precision
- Exploration of **combination therapies** with existing antidiabetic or antimicrobial agents
- Investigation of **delivery strategies** to improve bioavailability and pharmacokinetics
- Expanded **safety profiling** including immunogenicity and chronic toxicity assessment

The protocols outlined provide a comprehensive framework for researchers to design, synthesize, and evaluate novel Esculentin-2CHa analogs with optimized therapeutic properties.

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